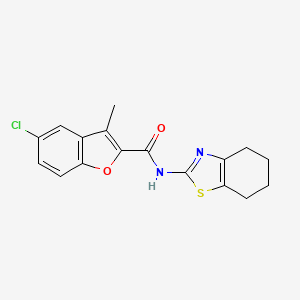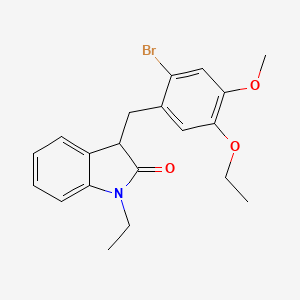
5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions can be used to introduce these substituents.
Formation of the Benzothiazole Moiety: This can be synthesized through the condensation of appropriate amines and thiols.
Coupling Reactions: The final step involves coupling the benzofuran core with the benzothiazole moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran or benzothiazole rings.
Reduction: Reduction reactions could be used to modify the functional groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might be used to study its interactions with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where benzofuran carboxamides have shown efficacy.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-benzofuran-2-carboxamide: Lacks the benzothiazole moiety.
3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine substituent.
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid: Has a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of both the benzofuran and benzothiazole moieties, along with the specific substituents, gives 5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide unique chemical and biological properties, potentially making it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2S |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2S/c1-9-11-8-10(18)6-7-13(11)22-15(9)16(21)20-17-19-12-4-2-3-5-14(12)23-17/h6-8H,2-5H2,1H3,(H,19,20,21) |
InChI Key |
PPAQCQWNQBYESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11359185.png)
![4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359192.png)
![ethyl 1-[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B11359209.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11359225.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11359248.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359256.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359260.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11359263.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359265.png)
![N-(2,4-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11359272.png)
![3,6,7-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11359274.png)

![N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359289.png)
